3-fluoro-1H-pyrrole

Computational Chemistry Thermodynamics Reaction Kinetics

3-Fluoro-1H-pyrrole (CAS: 2358-35-2) is a mono-fluorinated, five-membered nitrogen heterocycle belonging to the fluoropyrrole class. It serves as a key synthetic intermediate for constructing biologically active molecules and advanced materials.

Molecular Formula C4H4FN
Molecular Weight 85.08 g/mol
Cat. No. B12287654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-1H-pyrrole
Molecular FormulaC4H4FN
Molecular Weight85.08 g/mol
Structural Identifiers
SMILESC1=CNC=C1F
InChIInChI=1S/C4H4FN/c5-4-1-2-6-3-4/h1-3,6H
InChIKeyXMMFKXRGHKXAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1H-pyrrole: A Critical Fluorinated Heterocyclic Building Block for Precision Medicinal Chemistry


3-Fluoro-1H-pyrrole (CAS: 2358-35-2) is a mono-fluorinated, five-membered nitrogen heterocycle belonging to the fluoropyrrole class. It serves as a key synthetic intermediate for constructing biologically active molecules and advanced materials [1]. The strategic substitution of a single fluorine atom at the pyrrole 3-position (β-position) introduces a powerful electronic perturbation that fundamentally alters the molecule's physicochemical, pharmacokinetic, and reactivity profile compared to non-fluorinated pyrrole or its 2-fluoro (α-position) regioisomer [2].

The Criticality of Regiochemistry: Why 3-Fluoro-1H-pyrrole is Not Interchangeable with 2-Fluoropyrrole or Non-Fluorinated Pyrroles


In the rational design of small molecules, the precise placement of a fluorine atom is not a generic modification. Substituting 3-fluoro-1H-pyrrole with its 2-fluoro isomer or non-fluorinated pyrrole leads to divergent molecular properties and biological outcomes. The position of the fluorine atom dictates distinct regioselectivity in subsequent functionalization reactions, resulting in different chemical handles for library diversification [1]. Furthermore, the electronic landscape of the ring is altered, which translates to measurable differences in lipophilicity (XLogP3-AA: 0.8 for 3-F vs. 0.2 for pyrrole) and acidity (pKa: 15.54 for 3-F vs. 17.5 for pyrrole) that directly impact critical drug-likeness parameters such as membrane permeability, metabolic stability, and target binding [REFS-2, REFS-3]. Assuming functional equivalence between fluoropyrrole regioisomers is a demonstrable error that compromises lead optimization and the development of structure-activity relationships (SAR).

3-Fluoro-1H-pyrrole: Quantifiable Differentiation and Performance Metrics Against Key Comparators


Comparative Computational Energetics: 3-Fluoropyrrole vs. 2-Fluoropyrrole

Density functional theory (DFT) calculations at the B3LYP/6–311++G** level reveal a quantifiable thermodynamic difference between the regioisomers. The 3-fluoropyrrole (3-FPy) isomer is less stable than its 2-fluoro (2-FPy) counterpart, exhibiting a higher relative enthalpy (ΔH) of +0.22 kcal/mol [1]. This energy differential is a direct consequence of the fluorine substitution pattern and influences the equilibrium and kinetics of reactions where the isomers might interconvert or compete.

Computational Chemistry Thermodynamics Reaction Kinetics

Divergent Regioselectivity in Synthesis: Enabling Distinct Chemical Libraries

A strategic variation in the order of functionalization on a common polybromopyrrole precursor allows for the controlled and divergent synthesis of either polysubstituted 2-fluoropyrrole or 3-fluoropyrrole derivatives [1]. This is not a trivial substitution; the fluorine atom's position dictates the regiochemical outcome of subsequent debromolithiation, electrophilic fluorination, and Pd-catalyzed cross-coupling steps. 3-fluoro-1H-pyrrole provides a unique and orthogonal entry point into a distinct region of chemical space inaccessible to its 2-fluoro counterpart, which is essential for generating diverse screening libraries in drug discovery programs.

Medicinal Chemistry Synthetic Methodology Chemical Libraries

Improved Physicochemical Properties for Drug-Likeness: 3-Fluoropyrrole vs. Non-Fluorinated Pyrrole

Fluorination at the 3-position imparts quantifiable improvements to key physicochemical descriptors compared to the parent non-fluorinated pyrrole. Specifically, 3-fluoro-1H-pyrrole demonstrates a calculated XLogP3-AA of 0.8, representing an increase in lipophilicity over pyrrole (XLogP3-AA = 0.2) [1]. Concurrently, the predicted pKa of 3-fluoro-1H-pyrrole (15.54) is significantly lower than that of pyrrole (17.5), indicating enhanced acidity . The introduction of the electron-withdrawing fluorine atom also reduces the topological polar surface area (tPSA) from 28.7 Ų for pyrrole to 15.8 Ų for the 3-fluoro derivative [2].

Medicinal Chemistry ADME Drug Discovery

Demonstrated Utility as a Core Scaffold in Bioactive Molecules: A Class-Level Inference

While direct comparative biological data for the unsubstituted 3-fluoro-1H-pyrrole core is limited, a robust class-level inference can be drawn from its derivatives. Polyfunctionalized 3-fluoropyrroles are highlighted as privileged scaffolds in medicinal chemistry due to their 'useful biological, metabolic, physical and pharmacokinetic properties' [1]. Specific examples include compounds within the fluoropyrrole class that have been developed as anti-inflammatory agents and others for alleviating hypertension [2]. This establishes that the 3-fluoropyrrole motif is a validated, biologically-relevant core, distinguishing it from non-fluorinated or less studied heterocycles.

Medicinal Chemistry SAR Inflammation

High-Impact Application Scenarios for 3-Fluoro-1H-pyrrole in Drug Discovery and Advanced Materials


Scaffold Optimization in Kinase and GPCR Drug Discovery Programs

The quantifiably improved lipophilicity (XLogP3-AA = 0.8 vs. 0.2 for pyrrole) and reduced pKa (15.54 vs. 17.5) of 3-fluoro-1H-pyrrole directly address common ADME liabilities of early-stage drug candidates [1]. Medicinal chemists should prioritize this scaffold when aiming to enhance the passive membrane permeability and overall drug-likeness of a pyrrole-containing lead series targeting intracellular enzymes (e.g., kinases, as demonstrated for MK2) or membrane-bound receptors (e.g., GPCRs). The unique regiochemistry also provides a distinct vector for SAR exploration compared to 2-fluoropyrrole, which is critical when optimizing for a specific binding pocket [2].

Precision Synthesis of 19F-MRI Probes and Molecular Imaging Agents

The presence of a single fluorine atom at the 3-position makes this compound an ideal precursor for the development of 19F-MRI contrast agents. Unlike traditional 1H-MRI, 19F-MRI offers a 'hot-spot' image with virtually no background signal, as fluorine is absent from soft tissue [3]. 3-Fluoro-1H-pyrrole provides a synthetically versatile core for constructing targeted imaging probes. Its distinct 19F NMR chemical shift environment (distinct from its 2-fluoro regioisomer) can be leveraged to design 'multiplexed' imaging agents that allow for the simultaneous tracking of multiple biological events, a capability derived from the electronic environment created by the 3-fluoro substitution [4].

Synthesis of Electron-Deficient Porphyrins for Catalysis and Materials Science

3-Fluoro-1H-pyrrole is an established and documented synthon for constructing partially β-fluorinated porphyrins, a class of highly electron-deficient macrocycles with applications in oxidation catalysis and molecular electronics [5]. The use of this specific building block enables the tuning of the porphyrin's redox potentials and electronic absorption spectra (blue-shift), properties that are crucial for the design of efficient catalysts and novel optoelectronic materials. This application is enabled by the stability and electronic effects imparted by the fluorine atom at the β-position.

Development of Anti-Inflammatory Agents Targeting Cytokine Pathways

Building on the class-level evidence that polyfunctionalized 3-fluoropyrroles are biologically active as anti-inflammatory agents, researchers can use this core to design novel inhibitors of key inflammatory pathways [6]. The scaffold's validated ability to be functionalized at multiple positions (e.g., through the methodology described by Cogswell et al.) allows for systematic SAR campaigns to optimize potency, selectivity, and PK profile against targets like p38 MAPK or MK2, which are central to TNFα production. This scenario is a direct extension of the class's demonstrated bioactivity and the scaffold's favorable physicochemical profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluoro-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.